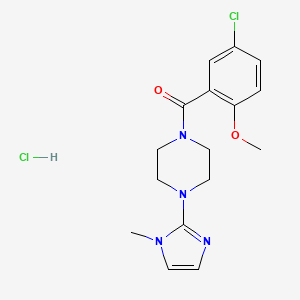

(5-cloro-2-metoxifenil)(4-(1-metil-1H-imidazol-2-il)piperazin-1-il)metanona clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N4O2 and its molecular weight is 371.26. The purity is usually 95%.

BenchChem offers high-quality (5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

El compuesto ha sido sintetizado y evaluado por su actividad antioxidante . Los resultados del estudio mostraron que el compuesto exhibió una actividad antioxidante significativa .

Eficacia antimicrobiana

El compuesto también ha sido probado por su eficacia antimicrobiana . El estudio reveló que el compuesto tenía un potente efecto contra varias cepas de bacterias y hongos .

Estudios de acoplamiento molecular

Se han realizado estudios de acoplamiento molecular con el compuesto . Los resultados de acoplamiento respaldaron los resultados experimentales de las actividades antioxidantes del compuesto .

Catalizador para la síntesis de aminas más ecológicas

El compuesto se ha utilizado como catalizador para la síntesis de aminas más ecológicas mediante la transferencia de hidrógeno de iminas . Esta aplicación es particularmente importante en el campo de la química verde .

Actividad anticancerígena

El compuesto ha sido diseñado y sintetizado por su potencial actividad anticancerígena . Se realizaron estudios de acoplamiento molecular contra el objetivo de cáncer de pulmón, es decir, la quinasa 2 regulada por señales extracelulares/proteína quinasa 1 activada por mitógenos (ERK2) y el objetivo de cáncer cervical, es decir, el receptor 2 del factor de crecimiento de fibroblastos (FGFR2) .

Actividad antimicrobiana

El compuesto ha sido sintetizado y probado por su actividad antimicrobiana . Los resultados revelaron que el compuesto mostró mejores efectos inhibitorios sobre el crecimiento de las cepas bacterianas probadas .

Actividad Biológica

The compound (5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , with CAS Number 1185170-83-5, is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C16H20ClN4O2 with a molecular weight of 371.3 g/mol. Its structure features a chloro-substituted methoxyphenyl group linked to a piperazine moiety, which is further substituted by an imidazole ring. The presence of these functional groups is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1185170-83-5 |

| Molecular Formula | C₁₆H₂₀ClN₄O₂ |

| Molecular Weight | 371.3 g/mol |

The biological activity of (5-chloro-2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride appears to be multifaceted, primarily targeting various cellular pathways:

- Antitumor Activity : Research indicates that compounds containing imidazole and piperazine structures often exhibit anticancer properties. They may inhibit tubulin polymerization, which is critical for cell division, thereby exerting cytotoxic effects on cancer cells .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains. Compounds with similar frameworks have shown effectiveness against various pathogens by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, with studies suggesting that derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine receptors .

Anticancer Efficacy

A study evaluated the efficacy of several imidazole derivatives, including the target compound, against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity compared to control treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or imidazole rings can significantly influence potency and selectivity:

- Substituent Variations : Altering the position or type of substituents on the phenyl or imidazole ring can enhance binding affinity to target proteins involved in cancer progression or microbial resistance.

- Chlorine Substitution : The presence of chlorine at the 5-position of the phenyl ring has been associated with increased lipophilicity and improved membrane permeability, which may enhance bioavailability .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with other known imidazole and piperazine derivatives was conducted:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A (Imidazole derivative) | 0.5 | Anticancer |

| Compound B (Piperazine derivative) | 1.0 | Antimicrobial |

| (5-chloro-2-methoxyphenyl)(4-(1-methyl...) | 2.0 | Anticancer/Neuroactive |

Propiedades

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2.ClH/c1-19-6-5-18-16(19)21-9-7-20(8-10-21)15(22)13-11-12(17)3-4-14(13)23-2;/h3-6,11H,7-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMBUJRCRVPFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.